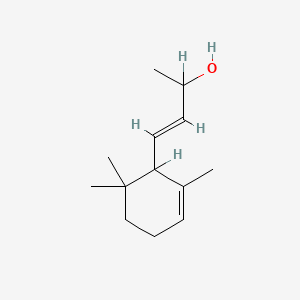

alpha-Ionol

Übersicht

Beschreibung

Alpha-Ionol, also known as 4-(2,6,6-Trimethyl-2-cyclohexenyl)-3-buten-2-ol, is an organic compound with a floral aroma. It is part of the ionone family, which includes alpha-ionone, beta-ionone, and gamma-ionone. These compounds are derived from the degradation of carotenoids and are commonly found in essential oils, contributing to the scents of various flowers and plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Ionol can be synthesized through the selective reduction of 4,5-epoxy-4,5-dihydro-alpha-ionol using sodium borohydride in the presence of cerium chloride. This reaction is typically carried out under ice water bath or room temperature conditions, resulting in a high yield of the desired product .

Industrial Production Methods: For commercial purposes, this compound is often produced from citral and acetone through an aldol condensation followed by acid-catalyzed cyclization. This method is efficient and scalable, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Ionol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form alpha-ionone.

Reduction: Selective reduction can yield different derivatives, such as 4,5-epoxy-4,5-dihydro-alpha-ionol.

Substitution: It can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products:

Oxidation: Alpha-ionone.

Reduction: 4,5-epoxy-4,5-dihydro-alpha-ionol.

Substitution: Various functionalized this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Role as an Intermediate:

Alpha-Ionol serves as an important intermediate in the synthesis of various organic compounds. Its chemical structure allows it to participate in several reactions, including oxidation, reduction, and substitution. These reactions are essential for producing other ionones and related compounds, which are valuable in both flavor and fragrance industries.

Synthesis Methods:

- Reduction of Alpha-Ionone: A common synthetic route involves reducing alpha-ionone using sodium borohydride in the presence of cerium chloride.

- Catalytic Hydrogenation: In industrial settings, this compound is produced through catalytic hydrogenation processes employing metal catalysts like palladium or platinum.

Biological Research

Microbial Biotransformation:

this compound has been investigated as a substrate for microbial biotransformation. Research has shown that fungi such as Aspergillus niger and Fusarium culmorum can convert this compound into 3-oxo-alpha-ionone, providing an alternative method for synthesizing flavor and fragrance compounds.

Biological Activities:

Studies indicate that this compound exhibits antimicrobial and antioxidant properties, making it a candidate for therapeutic applications. Its influence on cellular signaling pathways suggests potential interactions with G-protein coupled receptors, which are critical in many physiological processes .

Agricultural Applications

Pest Control:

this compound is utilized in agricultural practices as an attractant for certain pests. For instance, studies have demonstrated that traps baited with this compound combined with cade oil significantly increased the capture rates of the oriental fruit fly (Bactrocera dorsalis), showcasing its efficacy in pest management strategies .

Fragrance and Flavor Industry

Use in Perfumes and Food Products:

Due to its sweet floral aroma reminiscent of violets, this compound is widely used in the fragrance industry. It is incorporated into perfumes and scented products to enhance olfactory appeal. Additionally, it serves as a flavoring agent in various food products.

Case Studies

Wirkmechanismus

Alpha-Ionol exerts its effects through various molecular pathways:

Molecular Targets: It interacts with olfactory receptors, contributing to its strong scent.

Pathways Involved: It can modulate enzymatic activities and influence metabolic pathways in plants and other organisms.

Vergleich Mit ähnlichen Verbindungen

Alpha-Ionol is part of the ionone family, which includes:

Alpha-Ionone: Similar in structure but with a ketone functional group.

Beta-Ionone: Differentiated by the position of the double bond in the cyclohexene ring.

Gamma-Ionone: Contains a methylene group and differs in its scent profile.

Uniqueness: this compound is unique due to its hydroxyl functional group, which imparts different chemical reactivity and olfactory properties compared to its analogs .

Biologische Aktivität

Alpha-ionol, a derivative of alpha-ionone, has garnered attention in recent years for its diverse biological activities. This article explores its effects on cellular functions, potential therapeutic applications, and other biological interactions, supported by various research findings and case studies.

Overview of this compound

This compound is a volatile compound primarily found in essential oils and is known for its floral aroma. It is structurally related to other ionones and possesses several bioactive properties that have been the subject of scientific investigation.

1. Keratinocyte Function Enhancement

Recent studies have demonstrated that this compound promotes keratinocyte proliferation and migration, which are crucial for skin health and wound healing. A study involving HaCaT cells (a human keratinocyte cell line) showed that:

- Cell Proliferation : this compound significantly increased cell proliferation in a dose-dependent manner at concentrations ranging from 10 to 50 µM (P<0.01) .

- Cell Migration : Enhanced migration was noted when treated with this compound, indicating its potential role in accelerating wound healing .

Mechanism : The mechanism underlying these effects is linked to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of cAMP signaling diminished the proliferative and migratory responses induced by this compound, confirming its role as a mediator .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in dermatological applications where oxidative damage contributes to skin aging and disorders.

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at preventing infections. Its effectiveness against various bacterial strains has been documented, supporting its potential use in topical applications .

4. Phytotoxicity and Allelopathy

This compound has been identified as a phytotoxic agent affecting plant growth. Studies suggest that it can inhibit seed germination and affect root development, which may have implications for agricultural practices .

Case Study 1: Skin Barrier Recovery

In a controlled study, topical application of this compound was found to accelerate the recovery of the epidermal barrier after disruption caused by tape stripping. This highlights its potential as an active ingredient in skincare products aimed at enhancing skin repair mechanisms .

Case Study 2: Insect Attractant

Synthesis of analogs of this compound has shown promise as attractants for specific insect species, such as the solanaceous fruit fly (Bactrocera latifrons). These compounds exhibited strong phagostimulant activity, indicating their potential utility in pest management strategies .

Research Findings Summary

Eigenschaften

IUPAC Name |

4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,11-12,14H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDOJWCZWKWKSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865202 | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-78-6 | |

| Record name | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.